molecular formula C8H10O2 B15241043 Methyl 3-cyclobutylprop-2-ynoate

Methyl 3-cyclobutylprop-2-ynoate

Cat. No.: B15241043
M. Wt: 138.16 g/mol
InChI Key: UWIGBPHFXHNAJF-UHFFFAOYSA-N
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Description

Methyl 3-cyclobutylprop-2-ynoate is a chemical compound with the molecular formula C₈H₁₀O₂. It is an ester derived from cyclobutylprop-2-ynoic acid and methanol. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclobutylprop-2-ynoate can be achieved through several methods. One common approach involves the esterification of cyclobutylprop-2-ynoic acid with methanol in the presence of an acid catalyst. This reaction typically requires refluxing the reactants for several hours to achieve a high yield of the ester.

Another method involves the reaction of cyclobutylprop-2-ynoic acid chloride with methanol. This reaction is usually carried out at low temperatures to prevent side reactions and to ensure the formation of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclobutylprop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted esters

Scientific Research Applications

Methyl 3-cyclobutylprop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-cyclobutylprop-2-ynoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of the cyclobutyl and prop-2-ynoate moieties, which can interact with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl but-2-ynoate: A simpler ester with similar reactivity.

    Cyclobutylprop-2-ynoic acid: The parent acid of the ester.

    Methyl 3-butenoate: An isomer with a different position of the double bond.

Uniqueness

Methyl 3-cyclobutylprop-2-ynoate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and conjugation in chemical reactions.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

methyl 3-cyclobutylprop-2-ynoate

InChI

InChI=1S/C8H10O2/c1-10-8(9)6-5-7-3-2-4-7/h7H,2-4H2,1H3

InChI Key

UWIGBPHFXHNAJF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCC1

Origin of Product

United States

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